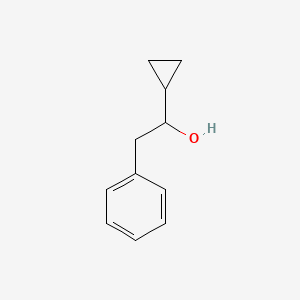

1-Cyclopropyl-2-phenylethanol

描述

General Overview of Cyclopropane (B1198618) Derivatives as Strategic Synthetic Motifs

Cyclopropane derivatives, characterized by their strained three-membered carbocyclic rings, are valuable intermediates in organic synthesis. beilstein-journals.orgunl.pt This inherent ring strain, approximately 27.5 kcal/mol, makes them susceptible to ring-opening reactions, providing a thermodynamic driving force for various transformations. unl.ptscribd.com The bonding within a cyclopropane ring is distinct from that of other cycloalkanes, with the carbon-carbon bonds exhibiting properties that resemble those of a double bond. unl.ptscribd.com This unique electronic nature allows cyclopropanes to participate in a wide array of reactions, including thermal, oxidative, reductive, electrophilic, and nucleophilic ring fissions. scribd.com

The versatility of cyclopropane derivatives is further enhanced by the ability to introduce a variety of substituents onto the ring. Donor-acceptor substituted cyclopropanes, for instance, are particularly useful as the electronic effects of these substituents activate the ring and lead to a high degree of versatility in the products formed after ring cleavage. acs.org This has led to the development of numerous methods for constructing these three-membered rings and utilizing them as building blocks for more complex molecules. acs.orgresearchgate.nettechnion.ac.il Their application spans from the synthesis of natural products to the development of new materials and pharmaceuticals. unl.ptresearchgate.net

Significance of Cyclopropyl (B3062369) Carbinols within Complex Molecular Architectures

Cyclopropyl carbinols, which feature a hydroxyl group attached to a carbon adjacent to a cyclopropane ring, are particularly important intermediates in the construction of complex molecular architectures. chemicalbook.comresearchgate.net The presence of the hydroxyl group provides a handle for a variety of chemical transformations, while the cyclopropyl moiety offers unique reactivity and stereochemical control. chemicalbook.com These systems are known to undergo a range of rearrangement reactions, often leading to the formation of larger ring systems or acyclic structures with defined stereochemistry. rsc.orgnih.gov

The ability to control the stereochemistry of these reactions is a key advantage of using cyclopropyl carbinols. researchgate.net For example, stereospecific nucleophilic substitutions at the quaternary carbon center of cyclopropyl carbinol derivatives have been developed, allowing for the construction of highly congested tertiary homoallyl alcohols and ethers with complete inversion of configuration. researchgate.net This level of control is crucial in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. unl.ptresearchgate.net Furthermore, the rigidity of the cyclopropyl core can direct the stereoselectivity of reactions on adjacent functional groups, such as in the diastereoselective cyclopropanation and epoxidation of alkenyl cyclopropyl carbinols. acs.org

Fundamental Reactivity and Bonding Theory of the Cyclopropyl Moiety in Alcohol Frameworks

The reactivity of the cyclopropyl group in alcohol frameworks is intrinsically linked to its unique bonding structure. The Walsh model is often favored to explain the bonding in cyclopropane, as it accounts for the molecule's properties and reactivity. thieme-connect.com This model proposes that the carbon atoms are sp² hybridized, with one sp² orbital from each carbon overlapping at the center of the ring to form a three-center bond. The remaining p-orbitals overlap to form a set of peripheral molecular orbitals. This arrangement results in significant angle strain and gives the C-C bonds a high degree of p-character, making them more reactive than typical sigma bonds. scribd.com

The presence of a hydroxyl group adjacent to the cyclopropane ring, as in cyclopropyl carbinols, significantly influences its reactivity. The hydroxyl group can act as a directing group, influencing the stereochemical outcome of reactions on the cyclopropane ring or adjacent functional groups. acs.org It can also be a leaving group, leading to the formation of a cyclopropylcarbinyl cation. These cations are known to undergo a variety of rearrangements, including ring-opening to form homoallylic cations or rearrangements to other cyclopropylcarbinyl cations. tubitak.gov.tr The stability of these cationic intermediates and the nature of the substituents on the cyclopropane ring and the carbinol carbon determine the final product distribution. chemicalbook.comthieme-connect.com

Current Research Landscape and Definitional Challenges in 1-Cyclopropyl-2-phenylethanol Chemistry

The current research landscape for this compound suggests it is a compound with potential as a building block in organic synthesis, materials science, and medicinal chemistry. smolecule.com However, there is limited specific scientific research available on this particular molecule. smolecule.com Its structure, containing a cyclopropyl ring, a phenyl group, and a secondary alcohol, suggests a potential for diverse chemical reactivity. smolecule.com

Definitional challenges arise from the limited specific data on this compound. While general principles of cyclopropyl carbinol chemistry can be applied, the specific influence of the phenyl group on the reactivity of the adjacent carbinol and the cyclopropyl ring requires further investigation. The synthesis of this compound can be achieved through methods like the Grignard reaction between cyclopropylmagnesium bromide and phenyloxirane. smolecule.com Its reactions, such as oxidation to 1-cyclopropyl-2-phenylethanone and reduction to 1-cyclopropyl-2-phenylethane, are expected based on general alcohol chemistry. smolecule.com

Interactive Data Tables

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1C(O)CC2=CC=CC=C2 |

| InChI Key | ODESSVLMCLJHHD-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases.

Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

| 1-Cyclopropyl-1-phenylethanol (B1583672) | C₁₁H₁₄O | Phenyl and cyclopropyl groups are attached to the same carbon bearing the hydroxyl group. ambeed.com |

| 2-Phenylethanol (B73330) | C₈H₁₀O | Lacks the cyclopropyl group. nist.gov |

| Cyclopropylmethanol (B32771) | C₄H₈O | Lacks the phenyl group and the ethyl chain. |

| 1-Cyclopropyl-2-phenylethanone | C₁₁H₁₂O | The alcohol is oxidized to a ketone. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyl-2-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLOXYDQAYJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310653 | |

| Record name | α-Cyclopropylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18729-52-7 | |

| Record name | α-Cyclopropylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopropylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclopropyl 2 Phenylethanol and Analogues

Stereoselective and Enantioselective Synthetic Strategies

The creation of specific stereoisomers of 1-cyclopropyl-2-phenylethanol is crucial for its potential applications. Various strategies have been developed to control the three-dimensional arrangement of atoms during the synthesis, leading to the desired enantiomers and diastereomers.

Asymmetric Cyclopropanation Approaches for Precursors (e.g., Simmons-Smith Variants, Kulinkovich Cyclopropanation)

Asymmetric cyclopropanation reactions are fundamental to establishing the stereochemistry of the cyclopropane (B1198618) ring in the precursors to this compound.

Simmons-Smith Reaction Variants: The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane, is a widely employed method for converting alkenes to cyclopropanes. researchgate.net The diastereoselectivity of this reaction can be strongly influenced by the presence of a nearby hydroxyl group in the allylic alcohol precursor, which directs the cyclopropanation to occur on the same face as the hydroxyl group. marquette.edunih.gov This substrate-controlled approach is effective in producing specific diastereomers. marquette.edunih.gov For enantioselective transformations, chiral auxiliaries and ligands have been developed. A notable example involves a chiral dioxaborolane auxiliary derived from tetramethyltartramide and butylboronic acid, which has proven effective in the asymmetric cyclopropanation of allylic alcohols, achieving high enantiomeric excesses. harvard.edu

Kulinkovich Cyclopropanation: The Kulinkovich reaction offers a distinct pathway to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through a proposed titanacyclopropane intermediate. wikipedia.orgscribd.com This method is particularly useful for synthesizing 1-substituted cyclopropanols. organic-chemistry.org Asymmetric versions of the Kulinkovich reaction have been developed, employing chiral ligands like TADDOL to induce enantioselectivity. wikipedia.orgrsc.org Furthermore, variations of this reaction can be used to synthesize cyclopropylamines from amides or nitriles. organic-chemistry.org

| Method | Typical Reagents | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Simmons-Smith (Chiral Auxiliary) | Et2Zn, CH2I2, Chiral Dioxaborolane | Effective for asymmetric cyclopropanation of allylic alcohols. | Up to 93% ee | harvard.edu |

| Kulinkovich Reaction (Asymmetric) | Grignard Reagent, Ti(O-i-Pr)4, Chiral Ligand (e.g., TADDOL) | Synthesizes cyclopropanols from esters; can be adapted for cyclopropylamines. | Enantioenriched products | wikipedia.orgrsc.org |

Chiral Auxiliary-Mediated and Substrate-Directable Syntheses

Chiral auxiliaries are compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the synthesis of cyclopropyl (B3062369) carbinols, chiral auxiliaries can be attached to the precursor molecule to control the facial selectivity of the cyclopropanation step. rsc.org After the desired stereochemistry is set, the auxiliary is removed.

Substrate-directable reactions leverage functional groups already present in the substrate to control stereoselectivity. acs.org In the context of synthesizing this compound precursors, the hydroxyl group of an allylic alcohol can direct the Simmons-Smith cyclopropanation to occur syn to the hydroxyl group. thieme-connect.de This directing effect is reliable in various ring systems and is a powerful strategy for achieving high diastereoselectivity. marquette.eduthieme-connect.de The rigidity of the cyclopropyl core in alkenyl cyclopropyl carbinol derivatives allows for highly diastereoselective reactions on the adjacent alkenyl moiety, highlighting the utility of the cyclopropyl ring as a stereochemical control element. acs.orgnih.govresearchgate.net

Biocatalytic and Chemoenzymatic Transformations (e.g., Enzyme-Mediated Carbene Transfer, Lipase-Catalyzed Reactions)

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes can perform complex transformations with high enantio- and diastereoselectivity under mild conditions.

Enzyme-Mediated Carbene Transfer: Engineered enzymes, particularly variants of cytochrome P450 and myoglobin, have been developed to catalyze the cyclopropanation of alkenes via carbene transfer from diazo reagents. units.itrsc.orgutdallas.edu These "carbene transferases" can achieve high diastereo- and enantioselectivity, providing access to valuable cyclopropane-containing molecules. units.itacs.org Directed evolution has been used to create enzyme variants that are highly selective for the synthesis of either cis or trans cyclopropane products. acs.org This approach has been successfully applied to a range of olefin substrates, including styrenes, to produce enantioenriched cyclopropanes. units.itnih.gov

Lipase-Catalyzed Reactions: Lipases are widely used for the kinetic resolution of racemic alcohols and esters. medscape.comnih.gov In the context of this compound and its precursors, lipases can selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric purity. For example, lipases from Candida antarctica and Pseudomonas cepacia have been shown to exhibit enantiodivergent behavior in the resolution of acylated cyclopropyl hemiacetals. nih.gov Similarly, the lipase (B570770) from Candida antarctica has been used for the specific optical resolution of cyclopropane carboxylic acid esters, reacting selectively with the (S)-enantiomer. google.com This enzymatic resolution is a key step in the synthesis of chiral cyclopropane building blocks for pharmaceuticals. whiterose.ac.uk

| Biocatalytic Method | Enzyme/Organism | Transformation | Key Advantage | Reference |

|---|---|---|---|---|

| Enzyme-Mediated Carbene Transfer | Engineered Cytochrome P450, Myoglobin | Asymmetric cyclopropanation of alkenes | High diastereo- and enantioselectivity | units.itrsc.orgutdallas.edu |

| Lipase-Catalyzed Kinetic Resolution | Candida antarctica lipase, Pseudomonas cepacia lipase | Resolution of racemic cyclopropyl carbinols or esters | Access to enantiomerically pure compounds | nih.govgoogle.comwhiterose.ac.uk |

Directed Diastereoselective Cyclopropanation of Allylic Alcohol Intermediates

The hydroxyl group in allylic alcohol intermediates is a powerful directing group for cyclopropanation reactions, leading to high levels of diastereoselectivity. nih.gov This strategy is based on the formation of a complex between the hydroxyl group and the cyclopropanating reagent, which delivers the methylene (B1212753) group to the same face of the double bond. marquette.eduharvard.edu

Rhodium(III)-catalyzed C-H activation has also been employed for the diastereoselective cyclopropanation of allylic alcohols. nih.govcolumbia.edufigshare.com In this method, an N-enoxyphthalimide acts as a directing group for C-H activation and, in conjunction with the allylic alcohol, directs the cyclopropanation to afford substituted cyclopropyl ketones with high diastereoselectivity. nih.govcolumbia.edu The rigidity of the cyclopropyl group in alkenyl cyclopropyl carbinols can also be exploited to direct subsequent diastereoselective cyclopropanation or epoxidation reactions on the alkenyl portion of the molecule, resulting in a single diastereomer. acs.orgnih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, this includes the development of solvent-free methods and the use of aqueous media.

Development of Solvent-Free Methodologies and Reactions in Aqueous Media

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry.

Solvent-Free Methodologies: Rearrangements of cyclopropyl carbinols have been achieved under solvent-free conditions. For instance, the Criegee rearrangement of certain peroxides can proceed sequentially without a solvent. beilstein-journals.org Additionally, stereoselective rearrangements of aryl-substituted cyclopropyl carbinols have been catalyzed by ionic liquids under sonication without any organic solvent, producing conjugated butadienes. researchgate.net

Reactions in Aqueous Media: Water is an attractive solvent for organic reactions due to its low cost, non-flammability, and low toxicity. The rearrangement of cyclopropyl carbinols to homoallylic alcohols has been successfully carried out in a refluxing mixture of water and an organic co-solvent like 1,4-dioxane, often without the need for an additional catalyst. rsc.org The use of water as a reaction medium has also been explored for organocatalyzed cyclopropanation reactions of α,β-unsaturated aldehydes. organic-chemistry.org Furthermore, a method for preparing cyclopropyl carbinol involves the reduction of cyclopropanecarboxylic acid esters using sodium borohydride (B1222165) in a polar solvent like methanol, followed by quenching with an aqueous solution. google.compatsnap.com

| Green Chemistry Principle | Methodology | Example Reaction | Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free | Ionic Liquid Catalysis | Rearrangement of aryl-substituted cyclopropyl carbinols | Eliminates organic solvents, operational simplicity | researchgate.net |

| Aqueous Media | Catalyst-Free Rearrangement | Rearrangement of cyclopropyl carbinols to homoallylic alcohols | Uses water as a benign solvent, avoids catalysts | rsc.org |

| Aqueous Media | Organocatalysis | Cyclopropanation of α,β-unsaturated aldehydes | Enables base-free reaction system in water | organic-chemistry.org |

Visible-Light-Mediated Synthetic Pathways to Complex Alcohols

Visible-light photoredox catalysis has become a powerful tool for forging new chemical bonds under mild conditions, enabling the rapid assembly of complex molecules. sigmaaldrich.commpg.de This approach often involves the generation of radical intermediates, which can participate in a variety of synthetic transformations. sigmaaldrich.comresearchgate.net

Recent advancements have demonstrated the utility of visible light in the synthesis of complex alcohols and their precursors. For instance, visible-light-mediated ring-opening of aryl cyclopropanes can lead to functionalized products. rsc.orgrsc.org In one approach, an excited photocatalyst oxidizes electron-rich aryl cyclopropanes to form radical cations, which are susceptible to nucleophilic attack, leading to ring opening and functionalization. rsc.org This strategy provides a sustainable pathway for creating complex molecular scaffolds. rsc.org

Furthermore, photocatalytic systems have been developed for cycloaddition reactions involving cyclopropyl ketones. A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins to produce highly substituted cyclopentanes has been reported. acs.org This process is initiated by the one-electron reduction of the ketone to a radical anion, facilitated by a photocatalytic system. acs.org Such methodologies highlight the potential of visible light to drive complex bond-forming cascades. acs.orgresearcher.life

| Catalyst System | Reactants | Product Type | Key Features |

| Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Aryl cyclopropyl ketone, Olefin | Substituted cyclopentane | One-electron reduction of ketone to radical anion. acs.org |

| [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | Pharmaceutically active small molecules, Alkyl radical precursors | Alkylated small molecules | Late-stage functionalization with alkyl groups. sigmaaldrich.com |

| 9-mesityl-10-methylacridinium perchlorate (B79767) (PC-1), 1-fluoro-2,4,6-trimethylpyridinium (B8561614) triflate (Py-F) | Aryl cyclopropane, Azine N-oxide | 1,3-oxyheteroarylated product | Ring-opening of aryl cyclopropane. rsc.org |

Atom Economy and Sustainable Reagent Development in Cyclopropyl Alcohol Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. researchgate.net Atom economy emphasizes the maximization of atoms from the starting materials that are incorporated into the final product. researchgate.net

In the context of cyclopropyl alcohol synthesis, developing atom-economical methods is a key goal. nih.gov Traditional methods for cyclopropanation, such as those employing diazo compounds, can be hazardous and generate significant waste. wikipedia.orgacs.org However, metal-catalyzed versions of these reactions offer a more atom-efficient approach. researchgate.net For example, the Kishner cyclopropane synthesis, which uses hydrazine (B178648) and α,β-unsaturated carbonyl compounds, is considered greener as it produces only nitrogen gas as a byproduct. wikipedia.org

Sustainable reagent development is also crucial. A synthesis method for cyclopropyl methyl ketone starting from 2-methylfuran (B129897) demonstrates high atom economy and utilizes a renewable raw material. google.com This process involves a one-pot hydrogenation hydrolysis, followed by chlorination and ring closure. google.com Another sustainable approach is hydrogen-borrowing catalysis, where a metal catalyst temporarily removes hydrogen from an alcohol to generate a reactive carbonyl compound in situ. acs.org This strategy has been applied to the α-cyclopropanation of ketones, avoiding the use of hazardous alkylating agents. acs.org

| Method | Starting Materials | Key Reagents/Catalysts | Sustainability Aspect |

| Hydrogen-Borrowing Catalysis | Ketone, Benzylic or alkyl alcohol | Iridium or Ruthenium catalyst | Avoids hazardous alkylating agents. acs.org |

| One-pot Synthesis | 2-Methylfuran | Hydrogenation catalyst | High atom economy, renewable starting material. google.com |

| Kishner Cyclopropane Synthesis | Hydrazine, α,β-unsaturated carbonyl compound | KOH, Platinum | Produces only N₂ as a byproduct. wikipedia.org |

Chemo- and Regioselective Functionalization Strategies

Achieving high levels of chemo- and regioselectivity is a central challenge in organic synthesis. The following sections detail specific strategies for the selective synthesis of this compound and related structures.

Catalytic Reduction of Carbonyl Precursors (e.g., 1-Cyclopropyl-2-phenylethan-1-one)

The catalytic reduction of ketones is a fundamental transformation for the synthesis of alcohols. In the case of 1-cyclopropyl-2-phenylethan-1-one, reduction of the carbonyl group yields the target alcohol, this compound.

Asymmetric hydrogenation is a powerful technique for producing chiral alcohols with high enantiomeric excess. Ruthenium complexes containing ligands like xylbinap and a diamine have been shown to be effective precatalysts for the asymmetric hydrogenation of a wide range of ketones, including cyclopropyl ketones. acs.orgucl.ac.uk The reaction mechanism typically involves the simultaneous transfer of a hydride from the metal and a proton from the amine ligand to the ketone. ucl.ac.uk

Another approach involves the use of sodium borohydride in the presence of a Lewis acid catalyst, such as aluminum chloride or lithium chloride. google.com This method provides a mild and efficient way to reduce cyclopropyl esters to the corresponding alcohols. google.com

| Precursor | Reagent/Catalyst | Product | Key Features |

| 1-Cyclopropyl-2-phenylethan-1-one | RuCl₂(xylbinap)(1,2-diamine) | This compound | Asymmetric hydrogenation, wide substrate scope. acs.org |

| Cyclopropane ester | Sodium borohydride, Lewis acid (AlCl₃ or LiCl) | Cyclopropyl carbinol | Mild reaction conditions, simple workup. google.com |

| 1-Cyclopropyl-2-phenylethan-1-one | Hydride source | This compound | Hydride attack at the carbonyl carbon. |

Transition Metal-Catalyzed C-C Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds. chemie-brunschwig.chnih.gov These reactions have been applied to the synthesis of functionalized cyclopropanes. researchgate.netnih.gov

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a prominent example. chemie-brunschwig.ch This reaction can be used to introduce aryl or other groups to a cyclopropane ring. Similarly, the Heck reaction allows for the arylation or alkenylation of alkenes, providing another route to complex cyclopropyl structures. chemie-brunschwig.ch

More recently, methods for the direct C-H functionalization of phenols and other aromatic compounds have been developed, offering a more step-economical approach to building molecular complexity. rsc.org For instance, ruthenium-based catalysts can promote the alkylation and alkenylation of phenols. rsc.org

| Reaction Type | Coupling Partners | Catalyst | Product |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide | Palladium catalyst | C-C coupled product. chemie-brunschwig.ch |

| Heck Reaction | Aryl/benzyl/styryl halide, Alkene | Palladium catalyst | Substituted alkene. chemie-brunschwig.ch |

| C-H Alkylation | Phenol, α-aryl-α-diazoester | Gold catalyst | Alkylated phenol. rsc.org |

Formation from Organometallic Intermediates (e.g., Cyclopropylboranes, 1-Alkenyl-1,1-heterobimetallics)

Organometallic intermediates play a crucial role in modern synthetic chemistry, enabling the formation of complex molecules with high selectivity. researcher.lifenih.gov Cyclopropylboronates are versatile building blocks that can be prepared through various methods, including the cyclopropanation of vinyl boronates and the borylation of allylic compounds. dicp.ac.cnresearchgate.net These intermediates can then be transformed into cyclopropanols via oxidative hydrolysis. chemrxiv.org

A particularly innovative strategy involves the use of 1-alkenyl-1,1-heterobimetallic intermediates. researcher.lifenih.govresearchgate.netnih.govacs.org These species, which contain both boron and zinc, can be generated from 1-alkynyl-1-boronate esters. researcher.lifenih.govnih.govacs.org The more reactive zinc-carbon bond adds to an aldehyde, and a subsequent in situ cyclopropanation reaction affords cyclopropyl alcohol boronate esters with excellent diastereoselectivity. researcher.lifenih.govnih.govacs.org Oxidation of the carbon-boron bond then provides the corresponding trisubstituted α-hydroxycyclopropyl carbinols. nih.govnih.govacs.org

| Intermediate | Precursors | Key Steps | Product |

| Cyclopropylboronate | Vinyl boronate, Diazomethane | Pd-catalyzed cyclopropanation, Oxidative hydrolysis | 2-Substituted cyclopropanol (B106826). chemrxiv.org |

| 1-Alkenyl-1,1-borozinc heterobimetallic | 1-Alkynyl-1-boronate ester, Dicyclohexylborane, Dialkylzinc reagent | Hydroboration, Transmetalation, Aldehyde addition, Cyclopropanation | Cyclopropyl alcohol boronate ester. researcher.lifenih.govnih.govacs.org |

| Organomagnesium derivative | Cyclopropene | Chiral phosphine (B1218219) ligand-controlled carbomagnesiation | Enantioenriched cyclopropanol. rsc.org |

Mechanistic Investigations and Reaction Pathways of 1 Cyclopropyl 2 Phenylethanol Systems

Cyclopropylcarbinyl Cation Rearrangements

The generation of a carbocation adjacent to a cyclopropane (B1198618) ring, as is the case with 1-cyclopropyl-2-phenylethanol, initiates a cascade of potential rearrangements. The high ring strain of the cyclopropane ring makes it susceptible to interactions with the adjacent positive charge, leading to the formation of non-classical carbocations and subsequent skeletal reorganization.

Acid-Catalyzed Rearrangements and Elucidation of Intermediates

In the presence of acid, this compound can undergo protonation of the hydroxyl group, followed by the loss of a water molecule to form a cyclopropylcarbinyl cation. masterorganicchemistry.com These cations are not static entities but are in equilibrium with other cationic species. Computational studies have shown that cyclopropylcarbinyl cations are stable intermediates in these reactions. researchgate.netnjit.edu Bicyclobutonium structures, which were once proposed as intermediates, are now understood to be high-energy transition states. researchgate.netnjit.edu

The rearrangement pathways of these cations include rotations around their π-bonds and ring openings to form homoallylic cations. researchgate.netnjit.edu The relative energies of these homoallylic cations and the activation barriers to reach them are dependent on the nature of the substituents. researchgate.netnjit.edu For instance, in phenyl-substituted systems, these rearrangements can become competitive with direct nucleophilic attack, leading to a loss of stereoselectivity. researchgate.netnjit.educhemrxiv.org

The pinacol (B44631) rearrangement is a classic example of an acid-catalyzed rearrangement that can occur in related 1,2-diol systems. masterorganicchemistry.com This process involves the migration of a carbon-carbon bond to an adjacent carbocation, driven by the formation of a more stable, resonance-stabilized carbocation, which is the protonated form of a ketone. masterorganicchemistry.com

Nucleophilic Substitution at Quaternary Carbon Stereocenters via Cyclobutonium Species

Derivatives of cyclopropyl (B3062369) carbinol can undergo regio- and stereoselective nucleophilic substitution at a quaternary carbon center. nih.gov This reaction proceeds with a complete inversion of configuration, yielding acyclic products as a single diastereomer. nih.govresearchgate.net The high selectivity of this substitution is attributed to the involvement of a cyclobutonium or bicyclobutonium species. nih.govresearchgate.netnih.gov The nucleophile preferentially attacks the most substituted carbon center of this intermediate. nih.gov This methodology has been successfully applied to prepare a range of enantiomerically enriched tertiary alkyl halides, esters, and azides. nih.govnih.gov

Recent studies have expanded this concept to the use of organoaluminum species as nucleophiles with cyclopropyl methyl phosphates, again observing complete inversion of configuration. researchgate.net Water, alcohols, and phenols have also been employed as nucleophiles to construct tertiary C-O bonds with high diastereopurity. d-nb.info These findings highlight the synthetic utility of harnessing non-classical carbocation intermediates for stereocontrolled bond formation. researchgate.net

Influence of Aromatic and Alicyclic Substituents on Rearrangement Pathways

The nature of substituents on both the aromatic ring and the cyclopropane ring significantly influences the stability and reactivity of the cyclopropylcarbinyl cation and, consequently, the reaction pathways. Electron-donating groups on the phenyl ring can stabilize the carbocation, potentially favoring certain rearrangement pathways over others. Conversely, electron-withdrawing groups can destabilize the cation. beilstein-journals.org

Computational studies have systematically investigated the effects of substituents at various positions on the cyclopropylcarbinyl system. chemrxiv.org Electron-donating groups at the C2 position of the cyclopropyl ring strongly favor the formation of bicyclobutonium-like structures, while substitution at the C1 position has a major influence on the stability of the cyclopropylcarbinyl cation itself. chemrxiv.org The presence of a phenyl group, in particular, can lead to a loss of stereospecificity in nucleophilic substitution reactions because the rearrangements become energetically competitive with direct nucleophilic attack. njit.educhemrxiv.org This is in contrast to systems with alkyl substituents, where direct attack is kinetically favored. njit.educhemrxiv.org

The interplay between steric and electronic effects dictates the preferred rearrangement pathway. For example, in the solvolysis of mesylate derivatives, the cis- or trans-relationship of substituents on the cyclopropane ring determines the nature of the resulting cyclobutyl cation intermediate. beilstein-journals.orgd-nb.info

Ring-Opening Reactions of Cyclopropyl Carbinols

The inherent strain in the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated reductively, or by electrophilic or nucleophilic attack, leading to a diverse array of products.

Reductive Ring-Opening Mechanisms

Reductive ring-opening of cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, has emerged as a powerful synthetic tool. researchgate.net Electrochemical methods can be used to initiate the reductive opening of the three-membered ring in chiral α,α-cyclopropanated amino acids coordinated to a Ni(II)-Schiff base. beilstein-journals.org This process forms radical anions whose subsequent transformations, including reactions with electrophiles and intramolecular cyclizations, can be controlled. beilstein-journals.org The regioselectivity of these follow-up reactions can often be tuned by the addition of Lewis acids. beilstein-journals.org A one-pot combination of reductive ring-opening and subsequent addition of a nucleophile, such as a thiol, allows for the synthesis of functionalized amino acid derivatives. beilstein-journals.org

Electrophilic and Nucleophilic Cleavage of the Cyclopropane Ring

The cyclopropane ring can be cleaved by either electrophiles or nucleophiles. purechemistry.org Electrophilic addition to a cyclopropane ring often follows Markovnikov's rule, where the electrophile adds to the carbon atom that can best stabilize the resulting positive charge. dalalinstitute.com In the case of trans-2-phenylcyclopropylamine hydrochloride, reaction in a superacid with an arene nucleophile leads to the cleavage of the distal C2-C3 bond of the cyclopropane ring, a rare example of such a cleavage pattern. nih.gov This is attributed to the formation of a dicationic superelectrophile. nih.gov

Nucleophilic ring-opening of cyclopropanes is also a common reaction pathway. purechemistry.org For instance, cyclopropyl carbinols bearing a silylmethyl substituent can undergo silicon-assisted regioselective ring cleavage. rsc.org The resulting β-silyl carbocation can be trapped intramolecularly by hydroxyl or ester groups to form cyclic ethers and lactones. rsc.org Similarly, the reaction of cyclopropyl ketones and carbinol derivatives with nucleophiles like TMSBr, DMPSCl, and TMSN₃ proceeds via a bicyclobutonium species, leading to acyclic tertiary alkyl halides and azides with inversion of stereochemistry. nih.gov

The regioselectivity of the ring-opening is often dictated by the substituents on the cyclopropane ring. In tandem Heck-ring-opening reactions of cyclopropyldiol derivatives, the cleavage of the C-C bond is highly selective, a phenomenon that has been investigated through DFT calculations. acs.org These calculations help to elucidate the subtle electronic and steric factors that govern the reaction's outcome. acs.org

Formation of Homoallylic Derivatives

The rearrangement of cyclopropyl carbinols, such as this compound, into homoallylic alcohols is a synthetically valuable transformation. This process can be promoted under various conditions, including the use of hot water, which facilitates the cyclopropylcarbinyl rearrangement to construct homoallylic alcohols. nih.govrsc.org

Studies have shown that in a refluxing 9:1 (v/v) mixture of water and 1,4-dioxane, various cyclopropyl carbinols rearrange to give homoallylic alcohols in good to very high chemical yields without the need for an additional catalyst. nih.gov For instance, the rearrangement of phenyl-substituted cyclopropyl carbinol in refluxing water initially showed a low yield, but the use of a water-dioxane mixture significantly improved the outcome. rsc.org Specifically, a cyclopropyl carbinol bearing a phenyl-substituted cyclopropane ring provided the desired homoallylic alcohol product in excellent yield. rsc.org

The stereoselectivity of this rearrangement is a critical aspect. An efficient method for the stereoselective construction of tertiary C-O bonds has been developed through a stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives. d-nb.info This reaction proceeds under mild conditions and tolerates several functional groups, providing access to highly congested tertiary homoallylic alcohols and ethers with a pure inversion of configuration. d-nb.info Computational investigations have shed light on the reaction mechanism, indicating that cyclopropylcarbinyl cations are stable intermediates. researchgate.net The rearrangement pathways of these cations, including ring openings to homoallylic cations, are competitive with direct nucleophilic attack, especially for phenyl-substituted systems, which can lead to a loss of stereospecificity. researchgate.net

The table below summarizes the conditions and yields for the formation of homoallylic alcohols from various cyclopropyl carbinols.

| Starting Material | Conditions | Product | Yield (%) | Reference |

| Phenyl-substituted cyclopropyl carbinol | Refluxing H₂O, 48 h | Homoallylic alcohol | 5 | rsc.org |

| Phenyl-substituted cyclopropyl carbinol | Refluxing 9:1 H₂O/1,4-dioxane | Homoallylic alcohol | Excellent | rsc.org |

| Cyclopropyl carbinol with aliphatic substituent | Refluxing 9:1 H₂O/1,4-dioxane | Homoallylic alcohol | Good | rsc.org |

| Bicyclic cyclopropyl carbinols | Refluxing 9:1 H₂O/1,4-dioxane | Ring-expanded cyclic homoallylic alcohols | Good to very high | nih.gov |

This table presents a selection of data on the formation of homoallylic derivatives.

Ring-Opening/Annulation Reactions for the Synthesis of Heterocyclic Compounds

The ring-opening of cyclopropyl carbinols provides a powerful strategy for the synthesis of diverse heterocyclic compounds. acs.org This approach leverages the electrophilic activation of the cyclopropyl group, leading to a cascade of reactions that form new rings.

A notable example is the synthesis of thiophene (B33073) aldehydes from readily available cyclopropyl ethanol (B145695) derivatives and potassium sulfide (B99878). researchgate.net This one-pot procedure involves the cleavage of C-C bonds and the formation of two C-S bonds under mild conditions. researchgate.net For instance, the reaction of 1-cyclopropyl-1-phenylethanol (B1583672) with potassium sulfide in dimethyl sulfoxide (B87167) (DMSO) yields 4-phenylthiophene-2-carbaldehyde. researchgate.netvulcanchem.com

Furthermore, gold-catalyzed rearrangements of 2-tosylaminophenyl cyclopropylmethanols have been shown to be highly effective for preparing benzo-fused nitrogen heterocycles. nih.gov Depending on the substitution of the carbinol (secondary or tertiary), the reaction can be directed to selectively produce 2-vinylindolines or 2,3-dihydro-1H-benzo[b]azepines, respectively. nih.gov The mechanism is believed to involve the formation of a carbocationic intermediate, which then triggers the ring-opening of the cyclopropane and subsequent trapping by the tethered aniline (B41778) group. nih.gov

Calcium-catalyzed dehydrative ring-opening cyclizations of (hetero)aryl cyclopropyl carbinols have also been reported. researchgate.net This method leads to the formation of putative (hetero)aryl cyclopropyl carbinyl cations that undergo ring-opening to allylcarbinyl cations, which are then trapped intramolecularly. researchgate.net

The following table showcases examples of heterocyclic compounds synthesized via ring-opening/annulation reactions of cyclopropyl carbinol systems.

| Starting Material | Reagents/Catalyst | Product | Yield (%) | Reference |

| 1-Cyclopropyl-1-phenylethanol | K₂S, DMSO | 4-Phenylthiophene-2-carbaldehyde | Moderate to good | researchgate.netvulcanchem.com |

| 2-Tosylaminophenyl cyclopropylmethanol (B32771) (tertiary) | (p-CF₃C₆H₄)₃PAuCl/AgOTf | 2,3-Dihydro-1H-benzo[b]azepine derivative | Moderate to excellent | nih.gov |

| 2-Tosylaminophenyl cyclopropylmethanol (secondary) | (p-CF₃C₆H₄)₃PAuCl/AgOTf | 2-Vinylindoline derivative | Moderate to excellent | nih.gov |

| (Hetero)aryl cyclopropyl carbinols | Calcium catalyst | (Hetero)aryl-fused cyclohexa-1,3-dienes | Up to 89% | researchgate.net |

This table illustrates the synthesis of various heterocyclic compounds through ring-opening/annulation reactions.

Kinetic and Thermodynamic Analysis of Cyclopropyl Carbinol Transformations

The transformations of cyclopropyl carbinols are governed by a delicate balance of kinetic and thermodynamic factors. Understanding these aspects is crucial for controlling the reaction pathways and product distributions.

Kinetic studies on the rearrangement of cyclopropyl carbinols often reveal the nature of the intermediates and the rate-determining steps. For example, in the solvolysis of cyclopropylcarbinyl, cyclobutyl, and homoallylic derivatives, a common cationic intermediate is indicated in the kinetically controlled reactions, leading to a specific mixture of cyclopropylcarbinol and homoallylic alcohol. researchgate.net However, under conditions of thermodynamic control, only the more stable homoallylic products are formed. researchgate.net

Computational studies have provided deeper insights into the energetics of these transformations. For phenyl-substituted cyclopropylcarbinols, the activation barriers for rearrangement pathways become competitive with nucleophilic attack on the initially formed chiral cyclopropylcarbinyl cations. researchgate.net This competition can lead to racemization or the formation of diastereomeric mixtures, as the reaction proceeds through rearranged, achiral or rapidly equilibrating carbocation intermediates. researchgate.net The stereospecificity of these reactions is therefore dependent on the relative energy barriers to access the corresponding homoallylic structures. researchgate.net

Kinetic analysis of related systems, such as the copper-catalyzed aerobic oxidation of 1-phenylethanol (B42297), has been performed using in situ IR spectroscopy to monitor reaction progress and determine reaction rates under different conditions. wisc.edu While not directly on this compound, these methodologies are applicable to studying its transformations. Similarly, kinetic studies on the acylation of (R,S)-1-phenylethanol catalyzed by lipase (B570770) have been conducted to determine the reaction kinetics and optimize conditions for kinetic resolution. researchgate.net

The table below presents a conceptual framework for the type of data obtained from kinetic and thermodynamic analyses of cyclopropyl carbinol transformations.

| Transformation | Method of Analysis | Key Finding | Implication | Reference |

| Solvolysis of cyclopropylcarbinyl systems | Product distribution analysis | Formation of a common cationic intermediate under kinetic control. | Product ratio is determined by the relative rates of competing pathways. | researchgate.net |

| Nucleophilic substitution of phenyl-substituted cyclopropylcarbinols | Computational modeling (DFT) | Rearrangement barriers are competitive with nucleophilic attack. | Loss of stereospecificity due to formation of rearranged carbocations. | researchgate.net |

| Aerobic oxidation of 1-phenylethanol | In situ IR spectroscopy, EPR spectroscopy | Determination of reaction rates and characterization of catalyst species. | Provides a methodology for studying the kinetics of related alcohol transformations. | wisc.edu |

This table conceptualizes the data derived from kinetic and thermodynamic studies on cyclopropyl carbinol systems.

Stereochemical Control and Chiral Resolution of 1 Cyclopropyl 2 Phenylethanol Enantiomers

Strategies for Enantiomeric Excess and Diastereoselectivity in Synthesis

Achieving high enantiomeric excess (ee) and diastereoselectivity in the synthesis of 1-cyclopropyl-2-phenylethanol and related structures is a key focus of modern asymmetric synthesis. Various catalytic and stereoselective methods are employed to control the formation of desired stereoisomers.

One prominent strategy involves the use of chiral catalysts in reactions that generate stereocenters. For instance, asymmetric hydrogenation of prochiral ketones using ruthenium complexes with chiral diphosphine and diamine ligands has proven highly effective for producing chiral secondary alcohols with high enantioselectivity. nih.govjst.go.jp The chiral environment created by the catalyst directs the hydrogenation to one face of the carbonyl group, leading to an excess of one enantiomer. nih.gov The combination of ligands such as TolBINAP and DPEN with a ruthenium catalyst can achieve very high turnover numbers and enantiomeric excesses for the hydrogenation of acetophenone, a structural relative of the precursor to this compound. nih.gov

Another powerful approach is the kinetic resolution of racemic alcohols. This can be achieved through non-enzymatic methods, such as acylation catalyzed by planar-chiral analogues of 4-(dimethylamino)pyridine (DMAP). acs.org For example, an iron complex with a pentaphenylcyclopentadienyl ligand has been shown to be a highly enantioselective catalyst for the kinetic resolution of various unsaturated alcohols using acetic anhydride. acs.org Similarly, palladium-catalyzed aerobic kinetic resolution of secondary alcohols using ligands like (-)-sparteine (B7772259) provides access to enantioenriched alcohols. caltech.edu

Tandem reactions that create multiple stereocenters in a single pot with high stereocontrol are also valuable. For example, highly enantio- and diastereoselective methods have been developed for the synthesis of cyclopropyl (B3062369) alcohols with up to four contiguous stereocenters. organic-chemistry.org These methods often involve the asymmetric addition of an organozinc reagent to an enal, followed by a diastereoselective cyclopropanation. organic-chemistry.org

Furthermore, the substrate itself can direct the stereochemical outcome of a reaction. In the reduction of α-branched ketones, the existing stereocenter can influence the approach of the reducing agent, leading to diastereoselectivity. msu.edu The Felkin-Ahn model is often used to predict the outcome of such nucleophilic additions to chiral carbonyls. msu.edu

The choice of reagents and reaction conditions is also crucial. For example, in the reduction of a steroidal methyl ketone, using sodium borohydride (B1222165) versus a bulky borane (B79455) reagent like disiamylborane (B86530) can lead to opposite diastereoselectivity. msu.edu

Table 1: Examples of Stereoselective Synthesis Strategies

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Feature |

| Asymmetric Hydrogenation | Ru-TolBINAP/DPEN | Prochiral ketones | High enantioselectivity and turnover number. nih.gov |

| Kinetic Resolution | Planar-chiral DMAP analogue | Racemic secondary alcohols | High enantioselectivity in acylation. acs.org |

| Tandem Reaction | Organozinc reagent/diiodomethane | Enals | One-pot synthesis of cyclopropyl alcohols with multiple stereocenters. organic-chemistry.org |

| Diastereoselective Reduction | Sodium Borohydride vs. Disiamylborane | α-chiral ketones | Reversal of diastereoselectivity based on reagent bulk. msu.edu |

Chiral Separation Techniques for 1-Phenylethanol (B42297) Derivatives

While asymmetric synthesis aims to produce a single enantiomer, resolutions of racemic mixtures remain a vital tool. For 1-phenylethanol and its derivatives, including this compound, several techniques are employed to separate the enantiomers.

Enzymatic kinetic resolution is a widely used and highly effective method for separating enantiomers of alcohols. scielo.br Lipases, in particular, are versatile biocatalysts that can enantioselectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor. scielo.brmdpi.com This results in an enantioenriched ester and the unreacted, enantioenriched alcohol. scielo.br

The transesterification of racemic 1-phenylethanol is a well-studied example. mdpi.com Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia and Candida rugosa are commonly used. mdpi.commdpi.commdpi.com Vinyl acetate (B1210297) is a frequently used acyl donor due to the high enantiomeric excess of the product often achieved. mdpi.com The reaction is typically monitored over time to determine the enantiomeric excess of both the substrate (ees) and the product (eep), as well as the conversion (c) and enantioselectivity (E). mdpi.com

For instance, in the kinetic resolution of (R,S)-1-phenylethanol, lipase-catalyzed acylation often preferentially occurs on the (R)-enantiomer, yielding (R)-1-phenylethyl acetate and leaving behind (S)-1-phenylethanol. scielo.brmdpi.com A study using acylase I to catalyze the reaction between racemic 1-phenylethanol and vinyl acetate demonstrated the stereoselectivity of the enzyme. nih.govunits.it

The efficiency of enzymatic resolution can be enhanced by combining it with in-situ racemization of the slower-reacting enantiomer in a process called dynamic kinetic resolution (DKR). mdpi.comacademie-sciences.fr This allows for a theoretical yield of 100% for the desired enantiomer. mdpi.com Ruthenium complexes are often employed as racemization catalysts in DKR processes for secondary alcohols. mdpi.comacademie-sciences.fr

Table 2: Lipases Used in the Kinetic Resolution of 1-Phenylethanol and Related Alcohols

| Lipase Source | Common Name/Form | Application | Reference |

| Candida antarctica | Lipase B (CALB), Novozym 435 | Transesterification of 1-phenylethanol | scielo.brmdpi.commdpi.com |

| Pseudomonas cepacia | Lipase PS | Hydrolysis of an ivabradine (B130884) precursor ester | mdpi.com |

| Candida rugosa | CRL | Kinetic resolution of 1-phenylethanol | mdpi.com |

| Thermomyces lanuginosus | TLL | Synthesis of rasagiline (B1678815) mesylate intermediate | mdpi.com |

| Alcaligenes sp. | Lipase PLG | Synthesis of 1,3-diacylglycerols | frontiersin.org |

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers of aromatic alcohols. capes.gov.brscirp.org The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

A variety of CSPs are available, with polysaccharide-based and cyclodextrin-based columns being particularly common for alcohol separations. sigmaaldrich.comnih.gov Cellulose-based CSPs, such as cellulose (B213188) tribenzoate, can effectively resolve enantiomeric aromatic alcohols. capes.gov.br The chiral recognition mechanism often involves hydrogen bonding between the alcohol's hydroxyl group and the CSP, along with steric interactions where the aromatic part of the analyte fits into a chiral cavity of the CSP. capes.gov.br

Cyclodextrin-based CSPs, like CYCLOBOND®, utilize inclusion complex formation to achieve separation. sigmaaldrich.com The derivatization of the cyclodextrin (B1172386) molecules allows for a range of selectivities. sigmaaldrich.com For example, peracetylated β-cyclodextrin columns are often used for aromatic alcohols. sigmaaldrich.com

For some challenging separations, pre-column derivatization of the alcohol with an achiral reagent can be employed to enhance resolution on a CSP like N-(3,5-dinitrobenzoyl)-D-phenylglycine. scirp.org The choice of mobile phase is also critical for optimizing separation. mdpi.com A typical mobile phase for chiral HPLC of aromatic alcohols might consist of a mixture of a non-polar solvent like n-heptane and a polar modifier like isopropanol. mdpi.com

Table 3: Chiral HPLC Conditions for 1-Phenylethanol Separation

| Column (CSP) | Mobile Phase | Detection | Reference |

| Lux Cellulose-3 | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | UV at 254 nm | mdpi.com |

| Chiracel OB-H | n-hexane/isopropanol (90/10 and 85/15) | Not specified | nih.gov |

Enantioselective complexation is the underlying principle for many chiral separation techniques. It involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. The differing stability of these complexes leads to chiral discrimination.

In the context of this compound and related compounds, this can be observed in various analytical methods. For instance, chiral solvating agents can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between enantiomers. The addition of a chiral solvating agent to a racemic mixture can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of enantiomeric excess. iranchembook.ir For example, a gallium-based chiral solvating agent has been shown to differentiate between the enantiomers of 1-phenyl-1-ethanol and α-cyclopropylbenzyl alcohol in ¹H NMR spectra. kaist.ac.kr

Coordination polymers with chiral structures can also exhibit enantioselective sorption. rsc.org A study on homochiral 1D coordination polymers demonstrated modest enantioselectivity for (R)-1-phenylethanol. rsc.org Single-crystal data revealed that the preference was due to specific interactions between the hydroxyl group of the (R)-enantiomer and the polymer framework. rsc.org This highlights how well-defined chiral cavities and specific binding sites can lead to chiral discrimination.

The asymmetric hydrogenation of ketones catalyzed by Ru-diphosphine-diamine complexes also relies on enantioselective complexation. nih.gov The proposed mechanism involves a concerted six-membered transition state where the substrate, catalyst, and hydrogen are precisely arranged, leading to high enantioselectivity. nih.govjst.go.jp The specific combination of the chiral diphosphine and diamine ligands creates a highly effective chiral environment for the reaction. nih.gov

Computational Chemistry and Theoretical Studies on 1 Cyclopropyl 2 Phenylethanol

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-cyclopropyl-2-phenylethanol and related cyclopropylcarbinols, DFT calculations are instrumental in determining optimized geometries, relative energies of different conformers, and the energetics of reaction pathways. chemrxiv.orgresearchgate.net These calculations can support experimental observations and predict molecular properties. For instance, DFT has been used to study the ring-opening hydroarylation of monosubstituted cyclopropanes, a reaction class relevant to the reactivity of the cyclopropyl (B3062369) group in this molecule. researchgate.net

A study on the rearrangement of cyclopropylcarbinols, including phenyl-substituted variants, utilized DFT at the ωB97X-D/Def2TZVPP and M06-2X/Def2TZVPP levels of theory to understand the nature of the intermediates and explain reaction selectivity. chemrxiv.org The choice of functional and basis set is critical for obtaining accurate results, with various combinations benchmarked for performance on different molecular systems and properties. comporgchem.com

Table 1: Representative DFT Functionals and Basis Sets in Cyclopropane (B1198618) Studies

| Method/Functional | Basis Set | Application/Context | Reference |

|---|---|---|---|

| ωB97X-D | Def2TZVPP | Investigation of cyclopropylcarbinol rearrangement mechanisms. | chemrxiv.org |

| M06-2X | Def2TZVPP | Investigation of cyclopropylcarbinol rearrangement mechanisms. | chemrxiv.org |

| B3LYP | 6-311G(d,p) | Optimization of geometries and transition states for isomerizations. | comporgchem.com |

| MP2 | 6-31G(d,p) | Studying elimination kinetics of 2-hydroxyalkylbenzenes. | researchgate.net |

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis, often performed using DFT, is crucial for understanding its properties and reactivity. For the closely related 1-phenylethanol (B42297), quantum chemical calculations have identified three stable conformers characterized by distinct intramolecular interactions. acs.org The relative populations of these conformers can be estimated using Boltzmann statistics based on their calculated energy differences. acs.org

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule and its derivatives over time. capes.gov.brmdpi.com For flexible molecules, methods like meta molecular dynamics (MTD) can be employed to explore the conformational space more efficiently. mdpi.com These simulations help in understanding how the molecule behaves in different environments, such as in solution, and how its conformation influences interactions with other molecules or participation in chemical reactions. acs.orgacs.org A thorough conformational analysis, supported by computational data, is often essential for determining the absolute configuration of chiral molecules. researchgate.net

DFT is a cornerstone for elucidating complex reaction mechanisms by locating and characterizing the transition states (TS) that connect reactants, intermediates, and products. For reactions involving cyclopropylcarbinols like this compound, a key mechanistic question is the nature of the cationic intermediates formed upon protonation of the alcohol and loss of water. chemrxiv.orgresearchgate.net

Computational studies have investigated the stereospecific nucleophilic substitution of cyclopropylcarbinols, which can proceed through non-classical, bridged carbocation intermediates. chemrxiv.orgresearchgate.net For phenyl-substituted substrates, a loss of stereoselectivity is often observed. DFT calculations have revealed that this is due to a competitive equilibrium between non-classical cyclopropylcarbinyl (CPC) cations and classical homoallylic cations. chemrxiv.org The calculations show that bicyclobutonium structures, another potential intermediate, are high-energy transition structures and not stable intermediates in these reactions. chemrxiv.orgresearchgate.net

The relative energies of the various intermediates and the activation barriers for their interconversion and reaction with nucleophiles determine the final product distribution. chemrxiv.org For example, in the phenyl-substituted system, rearrangement pathways to homoallylic cations become kinetically competitive with direct nucleophilic attack on the initial CPC cation, leading to a mixture of diastereomeric products. chemrxiv.orgresearchgate.net

Table 2: Calculated Relative Energies in a Phenyl-Substituted Cyclopropylcarbinol Rearrangement

| Species | Description | Calculated Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| CPC Cation | Initial chiral cyclopropylcarbinyl cation intermediate. | 0.0 (Reference) | chemrxiv.orgresearchgate.net |

| TS (Ring Opening) | Transition state for ring opening to a homoallylic cation. | ~5.0 - 7.0 | chemrxiv.orgresearchgate.net |

| Homoallylic Cation | Classical carbocation formed after ring opening. | ~1.0 - 3.0 | chemrxiv.orgresearchgate.net |

| TS (Nucleophilic Attack) | Transition state for direct attack on the CPC cation. | ~6.0 - 8.0 | chemrxiv.org |

Conformational Analysis and Molecular Dynamics Simulations of Alcohol Derivatives

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are key to predicting the feasibility and outcome of a reaction. taylorandfrancis.comnumberanalytics.com

For this compound, FMO theory can be applied to understand its reactions with electrophiles and nucleophiles. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The strained C-C bonds of the cyclopropyl ring contribute to the HOMO, making them susceptible to attack by electrophiles, which initiates ring-opening reactions. canterbury.ac.nz The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

In the context of electrophilic addition to the cyclopropane ring, FMO analysis helps explain the stereoselectivity of the attack. canterbury.ac.nz The interaction between the electrophile's LUMO and the cyclopropane's HOMO governs the initial bond formation. The distribution and symmetry of the HOMO can dictate whether the electrophile adds from a particular face of the ring, influencing the stereochemical outcome of the reaction. canterbury.ac.nz This theoretical approach has been used to rationalize the outcomes of various reactions involving cyclopropyl-substituted substrates. researchgate.net

Applications of 1 Cyclopropyl 2 Phenylethanol and Its Derivatives in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The chemical reactivity of 1-cyclopropyl-2-phenylethanol and its analogs makes them valuable building blocks for creating intricate molecular structures. The cyclopropyl (B3062369) carbinol motif is a key reactive center, enabling transformations that lead to more complex fluorinated molecules and pharmacologically active compounds. The presence of the cyclopropyl ring influences the molecule's physical and chemical properties, while the hydroxyl group serves as a handle for further functionalization through reactions like oxidation, reduction, or substitution. smolecule.com

A significant application is demonstrated by a derivative, 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol, which serves as a crucial intermediate in the synthesis of Prasugrel, a potent antithrombotic drug. The trifluoromethyl group in this derivative enhances its lipophilicity, which can improve its interaction with biological targets and lead to better pharmacological properties. The synthesis of such drugs often requires high purity and efficiency, underscoring the importance of cyclopropyl carbinol derivatives as reliable starting materials in industrial-scale production.

The general synthetic utility is rooted in the ability of the cyclopropyl carbinol system to undergo controlled ring-opening reactions or rearrangements, providing access to a diverse array of acyclic and cyclic structures that would be challenging to synthesize through other methods. rsc.orgnih.gov This versatility allows chemists to use these compounds as foundational elements for assembling the core structures of natural products and other complex organic molecules. acs.orgresearchgate.net

Precursors for Other Functionalized Cyclopropanes and Diverse Ring Systems

This compound and related cyclopropyl carbinols are highly effective precursors for a wide range of other functionalized molecules. The inherent reactivity of the cyclopropyl carbinyl cation, formed under acidic or metal-catalyzed conditions, drives numerous synthetic transformations. chemicalbook.comacs.org These reactions often involve the cleavage of a cyclopropane (B1198618) bond, leading to either functionalized cyclopropanes or entirely new ring systems. nih.govsemanticscholar.org This reactivity has been harnessed to develop stereoselective methods for producing valuable synthetic intermediates. capes.gov.br

The fate of the cyclopropyl carbinol reactant is highly dependent on the reaction conditions and the substitution pattern on the cyclopropane ring. chemicalbook.com For instance, donor-acceptor cyclopropanes are known to undergo ring-opening reactions where a vicinal bond cleaves to form a zwitterionic intermediate, which can then react with various electrophiles and nucleophiles. nih.gov In contrast, the presence of strong σ-acceptor groups can promote the cleavage of the distal bond of the cyclopropane ring. nih.gov This tunable reactivity allows for the synthesis of diverse structures, including spirocycles, heterocycles, and larger carbocycles, from a common cyclopropyl carbinol precursor.

The reactivity of cyclopropanol (B106826) derivatives can be exploited to construct spiroannulated heterocyclic systems. A notable example involves the copper(II)-promoted oxidative ring-opening of bicyclic cyclopropanols. In these reactions, a ring-expanded tertiary alkyl radical is formed as an intermediate. This radical can undergo rapid cyclization, such as a 5-exo hexenyl cyclization, to produce spirocyclic ketones. beilstein-journals.org This strategy provides an efficient pathway to complex spiro frameworks that are present in various natural products.

Cyclopropyl carbinols, including derivatives of this compound, are excellent precursors for synthesizing polysubstituted tetrahydropyrans and other oxygen-containing heterocycles. researchgate.netorganic-chemistry.org A powerful method involves a Brønsted acid-mediated cascade reaction between 2-(arylmethylene)cyclopropylcarbinols and aldehydes. organic-chemistry.org This process, which proceeds via a Prins-type cyclization mechanism, is highly stereoselective and avoids the need for metal catalysts. organic-chemistry.org

The reaction is typically performed under mild conditions, for example, using methanesulfonic acid (MsOH) in dichloromethane (B109758) at room temperature, to afford highly functionalized tetrahydropyrans in good to excellent yields. organic-chemistry.org The stereoselectivity arises from an intramolecular nucleophilic attack within the reaction intermediate. organic-chemistry.org

| Aryl Group (Ar) | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Phenyl | Benzaldehyde (B42025) | 92 | >99:1 |

| 4-Methylphenyl | Benzaldehyde | 95 | >99:1 |

| 4-Methoxyphenyl | Benzaldehyde | 85 | >99:1 |

| 4-Chlorophenyl | Benzaldehyde | 94 | >99:1 |

| Phenyl | 4-Nitrobenzaldehyde | 91 | >99:1 |

| Phenyl | Propanal | 80 | >99:1 |

Furthermore, silver triflate (AgOTf) has been shown to catalyze the rearrangement of 2-[cyclopropyl(hydroxy)methyl]phenols to furnish benzo[b]oxepines and 2H-chromenes, demonstrating the utility of cyclopropyl carbinols in accessing a range of fused oxygen heterocycles. researchgate.netntu.edu.sg The product selectivity in these reactions can often be controlled by adjusting the reaction time. ntu.edu.sg

The ring expansion of cyclopropyl carbinols to form cyclobutane (B1203170) derivatives is a well-established synthetic strategy, often proceeding through a Pinacol-type rearrangement. mdpi.comunica.it This acid-catalyzed reaction involves the 1,2-shift of a substituent from a 1,2-diol to an adjacent carbocation center. mychemblog.combyjus.com In the context of cyclopropyl carbinols, protonation of the hydroxyl group and subsequent loss of water generates a cyclopropylcarbinyl cation. This cation can then rearrange through migration of a cyclopropane carbon, leading to a cyclobutane ring. researchgate.netmasterorganicchemistry.com

For example, BF₃·OEt₂ can mediate the rearrangement of cyclopropyl carbinols to yield trans-cyclobutane derivatives. researchgate.net This method provides a stereospecific route to cyclobutanes, which can be further functionalized. The pinacol (B44631) rearrangement is a powerful tool for ring expansion, and its application to cyclopropyl carbinols allows for the efficient construction of four-membered rings, which are key structural motifs in many organic compounds. unica.itmasterorganicchemistry.com The migratory aptitude of different groups plays a crucial role in determining the reaction outcome, with aryl and vinyl groups generally migrating preferentially. mychemblog.com

Access to Polysubstituted Tetrahydropyrans and Other Oxygen Heterocycles

Development of Novel Synthetic Methodologies Exploiting Cyclopropyl Carbinol Reactivity

The unique reactivity of the cyclopropyl carbinol moiety has been the foundation for the development of numerous novel synthetic methodologies. nih.gov These methods often take advantage of the facile ring-opening or rearrangement of the cyclopropane ring under specific catalytic conditions. For instance, nickel-catalyzed regioselective ring-opening of cyclopropyl ketones (the oxidized form of cyclopropyl carbinols) with organoaluminum reagents has been successfully developed to produce alkylated ketones. oup.com This reaction proceeds through a low-valent alkylnickel species that initiates the ring-opening. oup.com

Another innovative approach involves the tandem ring-opening/intramolecular [2+2] cycloaddition of functionalized pyridones. In this process, the reaction of a thiazoline-fused 2-pyridone with propargyl bromide leads to the opening of the thiazoline (B8809763) ring. This is followed by an in-situ [2+2] cycloaddition, generating a cyclobutane-fused scaffold. acs.orgnih.gov Such methodologies that combine multiple bond-forming events in a single pot are highly efficient for building molecular complexity from relatively simple starting materials. The continued exploration of the reactivity of cyclopropyl carbinols and their derivatives promises to yield even more sophisticated and powerful tools for advanced organic synthesis. nih.gov

Advanced Spectroscopic Characterization in Mechanistic and Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probes (e.g., Deuterium (B1214612) Labeling Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of 1-cyclopropyl-2-phenylethanol, ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and for assigning the relative stereochemistry of the chiral center. The chemical shifts and coupling constants of the protons on the cyclopropyl (B3062369) ring and the carbinol carbon are particularly diagnostic. For instance, the coupling constants between the methine proton of the alcohol and the adjacent cyclopropyl protons can provide information about their dihedral angles, which is essential for determining the stereochemical arrangement.

While specific NMR data for this compound is not extensively reported in the surveyed literature, data from analogous compounds such as 2-nitro-1-phenylethanol (B99664) can illustrate the type of information obtained. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Phenylethanol Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-nitro-1-phenylethanol | ¹H | 7.46-7.36 (m, 5H), 5.42 (d, 1H), 4.63-4.43 (m, 2H), 2.88 (br, 1H) |

| ¹³C | 138.5, 129.0, 128.9, 126.7, 81.1, 70.6 |

Data sourced from a study on the asymmetric Henry reaction. rsc.org

Deuterium labeling is a powerful NMR-based technique for probing reaction mechanisms. acs.orgnih.gov By selectively replacing hydrogen atoms with deuterium, specific signals in the ¹H NMR spectrum can be suppressed, which helps in signal assignment and in tracking the fate of specific atoms throughout a reaction. studymind.co.uk For example, in the study of reactions involving cyclopropylcarbinyl systems, deuterium labeling has been instrumental in understanding the complex rearrangements that can occur, such as the interconversion of cyclopropylcarbinyl, cyclobutyl, and allylcarbinyl species. caltech.edu These studies have shown that scrambling of isotopic labels can occur, providing evidence for the involvement of non-classical carbocation intermediates. caltech.edu Although no specific deuterium labeling studies on this compound were found, this methodology would be highly valuable in investigating, for example, the mechanism of its synthesis or its participation in rearrangement reactions. acs.org

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. waters.com In the synthesis of this compound, HRMS would be employed to confirm the mass of the product and to identify any byproducts, intermediates, or impurities. The high mass accuracy of HRMS allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).

The use of techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer allows for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com This is particularly useful for real-time reaction monitoring to optimize reaction conditions such as temperature, reaction time, and catalyst loading. For example, in a reductive amination reaction, ASAP-MS was used to monitor the consumption of starting materials and the formation of the product without the need for work-up procedures. waters.com Similarly, the synthesis of this compound could be monitored to ensure complete conversion and to minimize the formation of impurities. In the synthesis of related cyclopropyl compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has been used for reaction monitoring. mdpi.com

Table 2: Application of Mass Spectrometry in Monitoring Chemical Reactions

| Technique | Application | Analyte Type | Key Advantages |

|---|---|---|---|

| ASAP-MS | Real-time reaction monitoring | Starting materials, products | Rapid analysis, minimal sample preparation |

| GC-MS | Monitoring of reaction progress | Volatile compounds | Separation and identification of components |

| LC-MS/MS | Trace level quantification of impurities | Genotoxic impurities, metabolites | High selectivity and sensitivity |

Information compiled from studies on reaction monitoring and impurity analysis. waters.commdpi.comsemanticscholar.org

Furthermore, LC-MS/MS methods can be developed for the trace-level quantification of potential genotoxic impurities that may arise during the synthesis of pharmaceutical intermediates like this compound. semanticscholar.org

Laser Flash Photolysis for Excited State Characterization of Phenylethanol Derivatives

Laser Flash Photolysis (LFP) is a powerful technique for studying the properties and dynamics of transient species such as excited states and free radicals. ucla.edu For phenylethanol derivatives, LFP can provide valuable information about the lifetime of the excited singlet and triplet states, as well as the kinetics of their decay pathways, such as intersystem crossing, fluorescence, and photochemical reactions.

In a typical LFP experiment, a short laser pulse excites the molecule to a higher electronic state, and the subsequent changes in absorption are monitored over time using a second light source. This allows for the direct observation of the transient absorption spectra of the excited states. Studies on phenyl-substituted compounds have used LFP to investigate excited-state dynamics and isomerization processes. ucla.edursc.org The excited-state dynamics of these molecules are often influenced by factors such as solvent polarity and the presence of substituents. unige.ch

While no specific LFP studies on this compound were identified, research on structurally related phenyl-substituted molecules provides insight into the expected photophysical behavior. For example, the excited-state dynamics of phenyl-substituted butadienes have been studied to understand the role of phenyl torsional motions and to identify different excited-state reaction pathways. ucla.edu Similar studies on this compound could elucidate the influence of the cyclopropyl group on the photophysical properties of the phenylethanol chromophore.

Table 3: Parameters Investigated by Laser Flash Photolysis of Phenyl-Substituted Compounds

| Parameter | Description | Significance |

|---|---|---|

| Excited State Lifetime | The time it takes for the excited state population to decay to 1/e of its initial value. | Indicates the stability of the excited state and its propensity for further reactions. |